molecular formula C15H20N4O B1386093 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane CAS No. 1094668-16-2

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane

Cat. No. B1386093
M. Wt: 272.35 g/mol
InChI Key: SPFNBVMQUZXECH-UHFFFAOYSA-N
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Description

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane, also known as 4-Methyl-1,4-diazepane-1-oxa-3-azacyclohexane, is a heterocyclic compound with a wide range of potential applications in the field of scientific research. It is a cyclic compound containing a five-membered ring of two nitrogen atoms, two oxygen atoms and one carbon atom, with a methyl group attached to the nitrogen atom. The compound is a white crystalline solid with a melting point of 185-186°C. It is soluble in water, alcohol, and a variety of organic solvents.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of a 1,4-diazepane with a 3-(4-methylphenyl)-1,2,4-oxadiazole derivative. The oxadiazole derivative is first synthesized and then coupled with the 1,4-diazepane to form the final product.

Starting Materials
4-methylbenzoyl hydrazide, Phosphorus oxychloride, Sodium hydroxide, 4-methylphenylhydrazine, 1,4-diaminobutane

Reaction
Synthesis of 3-(4-methylphenyl)-1,2,4-oxadiazole: 4-methylbenzoyl hydrazide is reacted with phosphorus oxychloride to form the corresponding acyl chloride. This is then reacted with sodium hydroxide and 4-methylphenylhydrazine to form the oxadiazole derivative., Coupling of 1,4-diaminobutane with oxadiazole derivative: The oxadiazole derivative is then coupled with 1,4-diaminobutane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane.

Scientific Research Applications

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane has a wide range of potential applications in scientific research. It has been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as 1,4-diazepane-1-oxa-3-azacyclohexane-2-thione, 1,4-diazepane-1-oxa-3-azacyclohexane-2-thiol, and 1,4-diazepane-1-oxa-3-azacyclohexane-2-sulfonamide. It has also been used in the synthesis of polymers and polymeric materials, as well as in the synthesis of drugs and pharmaceuticals.

Mechanism Of Action

The mechanism of action of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane is not yet fully understood. However, it is thought to act as an inhibitor of cyclooxygenase-2 (COX-2) and other enzymes involved in inflammation. It is also believed to have anti-inflammatory, anti-oxidative, and anti-cancer activities.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane are not yet fully understood. However, it is thought to have anti-inflammatory, anti-oxidative, and anti-cancer activities. In vitro studies have demonstrated that it can inhibit the activity of cyclooxygenase-2 (COX-2) and other enzymes involved in inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta).

Advantages And Limitations For Lab Experiments

The advantages of using 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane in laboratory experiments include its low cost, ease of synthesis, and potential for use in a wide range of applications. It is also relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is its lack of solubility in water, which makes it difficult to use in aqueous solutions.

Future Directions

For the use of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane in scientific research include further investigation into its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, further research into its anti-inflammatory, anti-oxidative, and anti-cancer activities could lead to the development of new therapeutic agents. Finally, further investigation into its potential for use in the synthesis of polymers and polymeric materials could lead to the development of new materials with improved properties.

properties

IUPAC Name

5-(1,4-diazepan-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-12-3-5-13(6-4-12)15-17-14(20-18-15)11-19-9-2-7-16-8-10-19/h3-6,16H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFNBVMQUZXECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane

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